molecular formula C16H16N4O2 B2868147 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1795302-83-8

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2868147
CAS No.: 1795302-83-8
M. Wt: 296.33
InChI Key: OFMXOTLIFPDZLZ-UHFFFAOYSA-N
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Description

The compound 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a complex organic molecule that features a triazole ring, a piperidine ring, and a benzofuran moiety

Scientific Research Applications

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound has been evaluated for its antibacterial activity using a standard broth microdilution technique . It has shown comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, especially to Staphylococcus aureus and Staphylococcus epidermidis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Benzofuran Moiety Attachment: The benzofuran group can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(1-benzofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: shares similarities with other triazole-containing compounds, such as and , which are used as antifungal agents.

    Piperidine derivatives: like and also share structural similarities.

Uniqueness

What sets This compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-16(15-11-12-3-1-2-4-14(12)22-15)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10-11,13H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMXOTLIFPDZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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